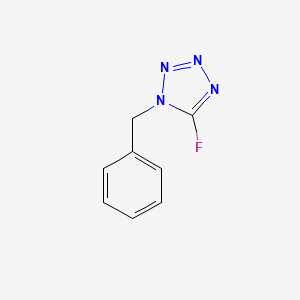

5-Fluoro-1-(phenylmethyl)-1h-tetrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

1-benzyl-5-fluorotetrazole |

InChI |

InChI=1S/C8H7FN4/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

LEVRYMSYBCFOCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 1 Phenylmethyl 1h Tetrazole and Analogous Tetrazoles

Classical and Contemporary Synthetic Approaches to the Tetrazole Ring System

The formation of the tetrazole ring is predominantly achieved through cycloaddition reactions, a cornerstone of heterocyclic chemistry. nih.gov Over the years, these methods have been refined for efficiency, safety, and substrate scope, and they have been complemented by the development of elegant multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecules.

Cycloaddition Reactions for Tetrazole Core Formation

The most direct and widely used method for constructing the tetrazole ring is the [3+2] cycloaddition of an azide (B81097) source with a nitrile. nih.govnih.govacs.orgacs.org This reaction involves the three nitrogen atoms of the azide component and the two atoms of the carbon-nitrogen triple bond of the nitrile. The mechanism and efficiency of this reaction can be influenced by various factors, including the nature of the reactants, the solvent, and the presence or absence of a catalyst. acs.org

Azide-Nitrile [3+2] Cycloadditions: Catalytic and Non-Catalytic Variants

Non-Catalytic Cycloaddition: The traditional approach involves heating a nitrile with an azide source, such as sodium azide in combination with an ammonium salt, in a polar aprotic solvent like DMF. youtube.comnih.gov The reaction's driving force is the formation of the stable, aromatic tetrazole ring. youtube.com While effective, this method often requires high temperatures and long reaction times, and the use of hydrazoic acid (formed in situ) poses safety concerns. nih.govacs.org DFT calculations suggest a mechanism involving nitrile activation followed by cyclization of an imidoyl azide intermediate. acs.org

Catalytic Cycloaddition: To overcome the limitations of thermal methods, various catalytic systems have been developed. Both Lewis acids and Brønsted acids can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. youtube.comorganic-chemistry.org

Lewis Acid Catalysis: A wide range of metal catalysts, including zinc, copper, and cobalt complexes, have been shown to efficiently promote the cycloaddition. nih.govacs.orgorganic-chemistry.orgresearchgate.net For instance, cobalt(II) complexes catalyze the reaction by forming a cobalt-diazido intermediate, which then reacts with the nitrile. nih.govacs.org Copper(I) iodide is also effective, likely proceeding through an in situ formed copper azide species. researchgate.net Heterogeneous catalysts, such as silica sulfuric acid, offer advantages like easier product isolation and catalyst recyclability, with reactions often proceeding in good to excellent yields. nih.gov

Brønsted Acid Catalysis: Protic acids, including ammonium chloride or silica-supported sulfuric acid, can protonate the nitrile nitrogen, thereby activating the molecule for the cycloaddition. youtube.comnih.gov This approach provides a milder alternative to strong Lewis acids.

Below is a table summarizing representative catalytic systems for the synthesis of 5-substituted-1H-tetrazoles.

| Catalyst System | Azide Source | Solvent | Temperature (°C) | Yield Range (%) | Reference |

| Co(II) Complex | NaN₃ | Methanol | Reflux | Good | nih.gov |

| CuI | TMSN₃ | DMF/MeOH | - | Good to High | researchgate.net |

| Silica Sulfuric Acid | NaN₃ | DMF | - | 72-95 | nih.gov |

| ZnCl₂ | NaN₃ | Isopropanol | - | Very Good | organic-chemistry.org |

One-Pot Multicomponent Reactions (e.g., Aldehyde-Hydroxylamine-[bmim]N₃ Systems)

Modern synthetic strategies often favor one-pot procedures that combine multiple reaction steps to improve efficiency and reduce waste. A notable example is the three-component synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and an azide source. organic-chemistry.orgresearchgate.netdaneshyari.com In this process, the aldehyde first reacts with hydroxylamine to form an aldoxime in situ. This intermediate is then dehydrated to a nitrile, which subsequently undergoes a [3+2] cycloaddition with the azide. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

The use of ionic liquids like 1-butyl-3-methylimidazolium azide ([bmim]N₃) serves as a greener, safer alternative to traditional azide sources. organic-chemistry.org Catalysts such as copper acetate or nano-sized Cu₂O can promote the reaction, yielding excellent results. organic-chemistry.orgdaneshyari.com This method is particularly effective for aromatic aldehydes, with electron-donating groups generally leading to higher yields. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Complex Tetrazole Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govacs.org They offer high atom economy and convergence, making them ideal for generating libraries of structurally diverse compounds. acs.orgnih.gov

The Ugi-Azide Reaction and its Adaptations for 1,5-Disubstituted Tetrazoles

The Ugi-azide reaction is a prominent four-component reaction (4-CR) that provides direct access to 1,5-disubstituted tetrazoles. scielo.org.mxnih.govmdpi.com It involves the reaction of an aldehyde, an amine, an isocyanide, and an azide source (typically hydrazoic acid or trimethylsilyl azide, TMSN₃). scielo.org.mxmdpi.com

The reaction mechanism begins with the condensation of the aldehyde and amine to form an imine. scielo.org.mx The imine is protonated, and then undergoes nucleophilic attack by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the azide anion, followed by an intramolecular 1,5-dipolar electrocyclization to furnish the 1,5-disubstituted tetrazole ring. scielo.org.mx This reaction is highly versatile and tolerates a wide range of functional groups on all four components. acs.orgmdpi.com Catalyst-free versions of the Ugi-azide reaction have been developed, often proceeding in methanol at room temperature with good to excellent yields. scielo.org.mxnih.gov

The table below showcases the diversity of 1,5-disubstituted tetrazoles synthesized via the Ugi-azide reaction.

| Amine Component | Aldehyde Component | Isocyanide Component | Yield Range (%) | Reference |

| Aryl-ethanamine derivatives | Various aldehydes | Various isocyanides | 70-94 | scielo.org.mx |

| Tert-butylamine | Paraformaldehyde | 2,6-Dimethylphenyl isocyanide | 95 | nih.gov |

| Various amines | Various aldehydes | Various isocyanides | 43-66 | mdpi.com |

| Cyclohexylamine | Heptaldehyde | Various isocyanides | 39-55 | mdpi.com |

Development of Novel MCRs for Diverse N-Substituted Tetrazole Scaffolds

Research into MCRs for tetrazole synthesis is an active field, with new methodologies continually being developed to expand the accessible chemical space. nih.govnih.govsemanticscholar.org These novel reactions often combine the principles of known reactions into new, efficient cascade sequences.

For example, high-order MCRs have been designed that couple an initial Ugi-azide reaction with a subsequent transition-metal-catalyzed cyclization or annulation step in a one-pot fashion. beilstein-journals.org This allows for the rapid synthesis of complex, fused heterocyclic systems containing a 1,5-disubstituted tetrazole moiety, such as tetrazole-indole hybrids. beilstein-journals.org Other strategies involve developing novel three-component reactions that bypass traditional intermediates. For instance, a microwave-assisted reaction between carbonyl compounds, amines, and TMSN₃ in the presence of a chlorinating agent like POCl₃ can directly yield 1,5-disubstituted tetrazoles. rug.nl These advanced MCRs demonstrate high bond-forming efficiency and provide powerful tools for creating diverse N-substituted tetrazole scaffolds. beilstein-journals.org

Post-Cycloaddition Functionalization via N-Alkylation and N-Arylation Strategies

Following the formation of the 5-substituted-1H-tetrazole core, N-alkylation and N-arylation are critical steps for introducing substituents like the phenylmethyl group. These reactions can proceed through various mechanisms, often yielding a mixture of N1 and N2 isomers.

N-Arylation: Arylation of the tetrazole ring can be achieved through several methods, including metal-catalyzed cross-coupling reactions and metal-free approaches. A metal-free, regioselective N2-arylation of 5-substituted-1H-tetrazoles has been developed using diaryliodonium salts. acs.org This method is applicable to a wide range of electron-rich and electron-deficient aryl groups and is tolerant of various functional groups on the tetrazole ring. acs.org Palladium-catalyzed N-arylation has also been reported for the synthesis of N,1-diaryl-1H-tetrazol-5-amine derivatives. nih.govfigshare.com By controlling the reaction temperature, undesired Dimroth rearrangement can be suppressed, leading to the isolation of single isomers. nih.govfigshare.com Copper(I)-catalyzed C-N coupling of 2-halobenzoic acids with 5-(ethylthio)-1H-tetrazole provides a regioselective route to N2-arylated tetrazoles. acs.org

| Strategy | Reagents/Catalysts | Key Features | Primary Isomer Formed | References |

|---|---|---|---|---|

| N-Alkylation via Diazotization | Aliphatic amines, organic nitrite | Forms transient alkyl diazonium intermediate. | 2,5-disubstituted | nih.govrsc.org |

| One-Pot Cycloaddition/Alkylation | Nitriles, TMSN3, alkylating agent | Streamlined synthesis from simple starting materials. | Mixture, dependent on conditions | organic-chemistry.org |

| Metal-Free N-Arylation | Diaryliodonium salts | Applicable to a wide range of aryl groups. | 2,5-disubstituted | acs.org |

| Palladium-Catalyzed N-Arylation | Aryl halides, Pd catalyst | Control of Dimroth rearrangement is crucial. | N1 or N2, depending on conditions | nih.govfigshare.com |

| Copper-Catalyzed N-Arylation | Aryl halides, Cu(I) catalyst | Regioselective for N2 position. | 2,5-disubstituted | acs.org |

Catalytic Systems and Reaction Environment Optimization for Tetrazole Synthesis

The synthesis of the tetrazole ring itself is often achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. researchgate.net The efficiency and selectivity of this reaction can be significantly enhanced through the use of various catalytic systems and by optimizing the reaction environment.

Metal-Mediated and Organocatalytic Approaches (e.g., SnCl2, Nano-TiCl4.SiO2, Cu(OAc)2, Zinc(II) Chloride)

Metal-Mediated Catalysis: A variety of metal catalysts have been employed to promote tetrazole synthesis. Zinc(II) chloride has been shown to be an effective catalyst for the conversion of thiocyanates and nitriles to their corresponding 5-substituted 1H-tetrazoles in the presence of sodium azide. organic-chemistry.org This method offers mild reaction conditions and short reaction times. organic-chemistry.org Copper(I) salts have also been utilized as catalysts in the synthesis of 5-substituted-1H-tetrazoles via a [2+3] cycloaddition reaction between thiourea and sodium azide, particularly under microwave irradiation. aip.orgaip.org This approach is noted for its efficiency and the use of a low-cost, non-toxic catalyst. aip.orgaip.org

Organocatalytic Approaches: Organocatalysis presents an alternative to metal-mediated synthesis, often providing advantages in terms of cost and environmental impact. Chiral 5-substituted tetrazoles have been identified as efficient organocatalysts themselves. nih.gov Proline-derived tetrazoles, such as (S)-5-pyrrolidin-2-yltetrazole, have been successfully used to catalyze various asymmetric reactions, demonstrating improved solubility and faster reaction times compared to proline itself. cam.ac.uk The azido-Ugi reaction with cyclic ketimines provides a route to tetrazole-derived cyclic amines, which are important organocatalysts. nih.govacs.org Furthermore, an organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride has been shown to accelerate the cycloaddition of sodium azide with organic nitriles. organic-chemistry.org

Application of Green Solvents and Reaction Conditions (e.g., Ionic Liquids, Aqueous Media, Microwave Heating)

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for tetrazole synthesis.

Green Solvents: The use of green solvents, such as water and ionic liquids, is a key aspect of sustainable synthesis. pharmacyjournal.in Ionic liquids are non-volatile, thermally stable, and can dissolve a wide range of organic and organometallic compounds, making them attractive alternatives to traditional organic solvents. pharmacyjournal.inresearchgate.netrsc.orgresearchgate.net They can function as both the solvent and catalyst in various reactions. rsc.org Reactions in aqueous media are also highly desirable. For instance, the synthesis of 1H-tetrazoles from nitriles and sodium azide proceeds readily in water with the use of zinc salts as catalysts. organic-chemistry.org

Microwave Heating: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ijrpr.com This technique often leads to shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. njtech.edu.cnscielo.org.mx The microwave-assisted synthesis of 5-amino-substituted tetrazoles has been reported, highlighting the efficiency and environmentally friendly nature of this approach. aip.orgaip.org

| Approach | Description | Advantages | References |

|---|---|---|---|

| Ionic Liquids | Organic salts that are liquid at room temperature, used as solvents and/or catalysts. | Non-volatile, thermally stable, reusable, can enhance reactivity and selectivity. | pharmacyjournal.inresearchgate.netrsc.orgresearchgate.net |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, safe, and inexpensive. | organic-chemistry.org |

| Microwave Heating | Use of microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, improved selectivity, reduced side products. | aip.orgaip.orgijrpr.comnjtech.edu.cnscielo.org.mx |

Regioselectivity and Stereochemical Control in 5-Fluoro-1-(phenylmethyl)-1H-tetrazole Synthesis

Achieving the desired regiochemistry and stereochemistry is a critical challenge in the synthesis of complex tetrazole derivatives.

Factors Influencing Regioselectivity in N-Substitution

The N-substitution of 5-substituted 1H-tetrazoles can lead to the formation of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The ratio of these isomers is influenced by several factors. While steric hindrance of the electrophile plays a role, it is not the sole determinant of regioselectivity. rsc.org The mechanism of the nucleophilic substitution (first-order vs. second-order) has been proposed as a key factor influencing the product distribution. researchgate.net Intramolecular stabilization of the resulting diazonium intermediate can also impact the regioselectivity. rsc.org In some cases, the pH of the reaction medium can be tuned to achieve excellent regioselectivity, as demonstrated in the synthesis of aminotetrazoles. aip.org

Diastereoselective Synthesis and Chiral Resolution for Tetrazole Derivatives

The synthesis of chiral tetrazole derivatives often requires methods for controlling diastereoselectivity or for resolving racemic mixtures.

Diastereoselective Synthesis: Diastereoselective approaches aim to create a specific stereoisomer during the reaction. The diastereoselectivity of the azido-Ugi reaction with α-substituted cyclic amines has been investigated for the construction of tetrazole derivatives. researchgate.net The rigidity of the starting cyclic amine can influence the selectivity, with more rigid structures like piperidines providing higher diastereoselectivity. nih.gov

Chiral Resolution: When a reaction produces a racemic mixture of enantiomers, chiral resolution is necessary to separate them. wikipedia.org This is often achieved by converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.org The resulting diastereomers have different physical properties and can be separated by methods such as crystallization. wikipedia.org For tetrazole-derived cyclic amines, resolution with tartaric acid has been demonstrated as a viable method to obtain both enantiomers, providing a route to chiral derivatives that can be used as organocatalysts. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 1 Phenylmethyl 1h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic framework, including the proton and carbon environments, their connectivity, and their spatial relationships.

The ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenylmethyl (benzyl) group. The two methylene protons (CH₂) of the benzyl (B1604629) group are chemically equivalent and should appear as a sharp singlet, typically in the range of δ 5.5–6.0 ppm. The five protons of the phenyl ring would likely appear as a complex multiplet between δ 7.2 and 7.5 ppm, consistent with a monosubstituted benzene ring.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The methylene carbon of the benzyl group is expected to resonate around δ 50–55 ppm. The carbons of the phenyl ring typically appear in the aromatic region of δ 125–140 ppm. A key feature of the spectrum is the signal for the C5 carbon of the tetrazole ring. Due to the direct attachment of a highly electronegative fluorine atom, this carbon is expected to be significantly deshielded and appear at a downfield chemical shift, likely greater than 150 ppm. Furthermore, this carbon signal would exhibit a strong one-bond coupling (¹JC-F) with the fluorine atom, appearing as a doublet.

Interactive Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for 5-Fluoro-1-(phenylmethyl)-1H-tetrazole

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Benzyl CH₂ | ¹H | 5.5 - 6.0 | Singlet (s) | Protons attached to N1 of the tetrazole ring. |

| Phenyl H | ¹H | 7.2 - 7.5 | Multiplet (m) | Five protons of the aromatic ring. |

| Benzyl CH₂ | ¹³C | 50 - 55 | - | Aliphatic carbon adjacent to nitrogen. |

| Phenyl C | ¹³C | 125 - 140 | - | Aromatic carbons. |

| Tetrazole C5 | ¹³C | > 150 | Doublet (d) | Carbon attached to fluorine; shows C-F coupling. |

While 1D NMR suggests the presence of specific functional groups, 2D NMR experiments are indispensable for confirming the precise connectivity and spatial arrangement of the atoms. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be used to confirm the coupling network within the phenyl ring, showing cross-peaks between the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would show a clear cross-peak between the methylene proton singlet (~5.5-6.0 ppm) and the corresponding methylene carbon signal (~50-55 ppm). It would also definitively assign the proton signals of the phenyl ring to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity between protons. libretexts.org This is particularly useful for determining stereochemistry and preferred conformations in solution. researchgate.net A NOESY spectrum would be expected to show a cross-peak between the methylene protons of the benzyl group and the ortho-protons of the phenyl ring, providing information about the rotational conformation around the N-CH₂ bond.

Given the tetrazole core's composition of four nitrogen atoms, ¹⁵N NMR spectroscopy is an exceptionally effective tool for probing the electronic structure of the ring. conicet.gov.ar Although ¹⁵N NMR is often hampered by low natural abundance and sensitivity, techniques like ¹H-¹⁵N HMBC can be used to obtain the nitrogen chemical shifts. conicet.gov.ar

The four nitrogen atoms of the 1-substituted tetrazole ring exist in distinct chemical environments, which results in four separate resonances in the ¹⁵N NMR spectrum. Based on experimental and computational studies of similar 1,5-disubstituted tetrazoles, a general shielding order of N1 > N4 > N2 > N3 is often observed. conicet.gov.ar The precise chemical shifts are highly sensitive to the electronic effects of the substituents. The presence of the benzyl group at N1 and the fluorine atom at C5 will influence the electronic distribution within the ring and thus the specific chemical shifts.

Because the nitrogen at the N1 position is alkylated with the benzyl group, the compound is locked in this isomeric form, precluding the azide-tetrazole tautomerism that can be observed in some other tetrazole systems.

Interactive Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for 1-Substituted Tetrazole Rings

| Nitrogen Atom | **Typical Chemical Shift Range (ppm, rel. to CH₃NO₂) ** | Notes |

| N1 | -80 to -100 | Directly bonded to the benzyl group. |

| N2 | -5 to +5 | Often the most deshielded nitrogen. |

| N3 | -10 to -30 | Adjacent to the C5-fluoro carbon. |

| N4 | -50 to -70 | Typically more shielded than N2 and N3. |

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected for the aromatic ring, the methylene group, the tetrazole ring, and the carbon-fluorine bond.

Key expected absorption bands include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium bands in the 2850–3000 cm⁻¹ region from the CH₂ group.

Aromatic C=C Stretch: Medium to strong bands in the 1450–1600 cm⁻¹ region.

Tetrazole Ring Vibrations: A series of characteristic stretching and bending vibrations (e.g., C=N, N=N) typically appear in the 900-1500 cm⁻¹ range. pnrjournal.comnih.gov

C-F Stretch: A strong, characteristic absorption band is expected in the 1000–1400 cm⁻¹ region, which is indicative of the carbon-fluorine bond.

Interactive Table 3: Expected FT-IR Absorption Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Tetrazole Ring Skeletal Vibrations | 1000 - 1500 | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be particularly useful for observing:

Symmetric Ring Breathing Modes: The symmetric stretching vibrations of the phenyl and tetrazole rings are expected to be prominent.

Aromatic C=C Stretching: These vibrations typically give rise to strong Raman bands.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes would be visible.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in the confirmation of its structural integrity and the identification of its constituent functional groups. pnrjournal.com

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula by providing the exact mass of the molecular ion peak.

The fragmentation pattern in mass spectrometry provides significant insights into the molecule's structure. For 5-substituted-1H-tetrazole derivatives, characteristic fragmentation pathways have been observed. In positive-ion mode, a common fragmentation involves the loss of a molecule of hydrazoic acid (HN₃). Another predominant fragmentation pathway for many tetrazole compounds is the elimination of a nitrogen molecule (N₂).

The expected fragmentation of this compound would likely involve the initial formation of the molecular ion [M]⁺. Subsequent fragmentation could proceed through several pathways, including the loss of N₂ to form a radical cation, or the cleavage of the benzyl group. The presence of the fluorine atom on the tetrazole ring would also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound (Note: This table is predictive and based on the general fragmentation patterns of related tetrazole compounds.)

| Fragment Ion | Proposed Structure |

| [M]⁺ | C₈H₇FN₄⁺ |

| [M - N₂]⁺ | C₈H₇FN₂⁺ |

| [C₇H₇]⁺ | Benzyl cation |

| [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of related structures, such as 1-benzyl-5-amino-1H-tetrazole, provides valuable insights into the expected solid-state conformation.

The crystal structure of 1-benzyl-5-amino-1H-tetrazole reveals a monoclinic crystal system. It is anticipated that this compound would also crystallize in a common space group, with the planar tetrazole ring and the phenyl ring adopting a non-coplanar orientation. The dihedral angle between the tetrazole and phenyl rings is a key conformational parameter. In similar structures, this angle can vary, influencing the crystal packing.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal packing of this compound. The fluorine atom may participate in weak C-H···F hydrogen bonds, further stabilizing the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (Note: This table is hypothetical and based on data from analogous tetrazole structures.)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| a (Å) | ~14-15 |

| b (Å) | ~5-6 |

| c (Å) | ~11-12 |

| β (°) | ~90-100 |

| Z (molecules/unit cell) | 4 |

Complementary Analytical Techniques (e.g., Elemental Analysis, Thermogravimetric Analysis)

To complement spectroscopic and crystallographic data, other analytical techniques are essential for a thorough characterization of this compound.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This technique is crucial for verifying the empirical formula derived from mass spectrometry and confirming the purity of the synthesized compound. For a related compound, 5-Chloro-1-phenyl-1H-tetrazole, elemental analysis was used to confirm its composition. nih.gov

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a compound. By measuring the change in mass as a function of temperature, the decomposition temperature and any intermediate thermal events can be identified. For many tetrazole derivatives, TGA reveals a sharp decomposition, often associated with the loss of nitrogen gas. This information is critical for understanding the compound's stability and potential hazards. While specific TGA data for the title compound is unavailable, studies on other tetrazoles indicate that decomposition temperatures can be influenced by the nature of the substituents.

Table 3: Expected Elemental Analysis Data for this compound (C₈H₇FN₄)

| Element | Theoretical (%) |

| Carbon (C) | 53.93 |

| Hydrogen (H) | 3.96 |

| Nitrogen (N) | 31.45 |

Computational Chemistry and Theoretical Investigations of 5 Fluoro 1 Phenylmethyl 1h Tetrazole

Electronic Structure Calculations using Quantum Chemical Methods (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, orbital energies, and electron distribution. For a molecule like 5-Fluoro-1-(phenylmethyl)-1H-tetrazole, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to balance computational cost and accuracy. pnrjournal.comresearchgate.net

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsion) angles between the benzyl (B1604629) group and the fluoro-tetrazole ring.

Table 1: Illustrative Data from Geometry Optimization of a Hypothetical Stable Conformer This table is a hypothetical representation of typical data obtained from a DFT geometry optimization.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | N1-C(benzyl) | ~1.48 Å |

| Bond Length | C5-F | ~1.35 Å |

| Bond Length | N1-N2 | ~1.33 Å |

| Bond Angle | C(benzyl)-N1-N2 | ~120° |

| Bond Angle | F-C5-N4 | ~115° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov Computational analysis would map the distribution of the HOMO and LUMO across the this compound structure, revealing the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative FMO Data and Global Reactivity Descriptors This table contains hypothetical values to illustrate the output of an FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (η) | 6.3 | High kinetic stability |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

To understand the distribution of electrons within the molecule, methods like Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are employed. researchgate.netwisc.edu NPA calculates the charge distribution on each atom, providing insight into the molecule's polarity and electrostatic potential. researchgate.net

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orguni-muenchen.de This method provides a detailed picture of the Lewis-like bonding structure. wikipedia.org For this compound, NBO analysis would quantify the polarity of key bonds, such as the C-F bond and the bonds within the tetrazole ring. It also reveals delocalization effects, such as hyperconjugation, by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. These interactions are crucial for understanding the molecule's stability and electronic properties. uni-muenchen.de

Theoretical Prediction and Validation of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. pnrjournal.com These calculations predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts for this compound.

The calculated shifts are typically referenced against a standard compound (like tetramethylsilane) and can be compared directly with experimental spectra. nih.gov This comparison helps in assigning the observed peaks to specific atoms in the molecule. Discrepancies between theoretical and experimental values can often be explained by solvent effects or dynamic processes not fully captured by the gas-phase or implicit solvent models used in the calculations. nih.gov Predicting ¹⁹F NMR shifts is particularly valuable due to fluorine's high sensitivity as an NMR probe. nih.govuni-muenchen.de

Table 3: Exemplary Calculated vs. Experimental ¹H NMR Chemical Shifts This table is a hypothetical comparison to show how theoretical NMR data is used.

| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| H (benzyl CH₂) | 5.40 | 5.35 | Singlet |

| H (phenyl ortho) | 7.25 | 7.22 | Multiplet |

| H (phenyl meta) | 7.40 | 7.36 | Multiplet |

Theoretical vibrational analysis computes the frequencies and intensities of infrared (IR) and Raman spectra. nih.govnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign each calculated frequency to a specific type of molecular vibration, providing a detailed interpretation of the experimental IR and Raman spectra. nih.govmdpi.com For this compound, this would help identify characteristic peaks for the tetrazole ring, the C-F bond, and the phenylmethyl group. nih.govresearchgate.net

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments This table provides a hypothetical example of vibrational analysis output.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment (PED) |

|---|---|---|---|

| 3150 | 3024 | Medium / Strong | C-H stretch (phenyl) |

| 1620 | 1555 | Strong / Medium | C=N stretch (tetrazole ring) |

| 1480 | 1421 | Strong / Strong | C=C stretch (phenyl ring) |

| 1150 | 1104 | Very Strong / Weak | C-F stretch |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly through DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For the formation of 1,5-disubstituted tetrazoles, which includes this compound, the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile is a common synthetic route.

Transition State Characterization and Reaction Coordinate Mapping

A computational study of a reaction mechanism involves locating and characterizing the transition state (TS) structure, which is the highest energy point along the reaction coordinate. This is typically achieved by performing a transition state optimization calculation. Once the TS is located, its structure provides insight into the bonding changes occurring during the reaction. An intrinsic reaction coordinate (IRC) calculation can then be performed to map the reaction pathway from the reactants, through the transition state, to the products, confirming that the located TS connects the desired reactants and products.

For a hypothetical reaction to form this compound from benzyl azide and a fluorine-containing nitrile, computational chemists would model the concerted cycloaddition mechanism. The geometry of the transition state would reveal the extent of bond formation between the terminal nitrogen of the azide and the nitrile carbon, and between the internal nitrogen of the azide and the nitrile nitrogen.

Energetic Profiles and Thermodynamic Analysis of Reaction Pathways

By calculating the energies of the reactants, transition state, and products, an energetic profile of the reaction can be constructed. This profile provides key thermodynamic and kinetic information.

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Thermodynamic analysis would also involve the calculation of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to provide a more complete understanding of the reaction's feasibility and spontaneity under different conditions.

| Parameter | Description | Hypothetical Data for Tetrazole Formation |

| Activation Energy (ΔE‡) | Energy barrier for the reaction | 15-25 kcal/mol |

| Reaction Enthalpy (ΔHrxn) | Heat absorbed or released | -30 to -50 kcal/mol (exothermic) |

| Gibbs Free Energy (ΔGrxn) | Spontaneity of the reaction | Negative value, indicating spontaneity |

Molecular Modeling and Theoretical Interaction Studies

Molecular modeling techniques are crucial for understanding how molecules like this compound interact with other molecules, which is particularly important in areas like catalyst design and medicinal chemistry.

Ligand-Substrate Interaction Analysis (e.g., for Catalyst Design)

If the synthesis of this compound is catalyzed, computational methods can be used to study the interaction between the catalyst and the reactants (substrates). Molecular docking and DFT calculations can elucidate the binding mode of the reactants to the catalyst's active site. This analysis can reveal key interactions, such as hydrogen bonds or metal-ligand coordination, that are responsible for the catalytic activity. The insights gained can guide the design of more efficient catalysts.

Elucidation of Structure-Reactivity Relationships through Computational Simulations

Computational simulations can be used to establish structure-reactivity relationships by systematically modifying the structure of the reactants and observing the effect on the reaction's energetic profile. For instance, the effect of the fluorine substituent at the 5-position and the phenylmethyl group at the 1-position on the reactivity of the tetrazole ring could be investigated.

Quantitative Structure-Activity Relationship (QSAR) studies are a common approach to correlate structural features with chemical reactivity or biological activity. Descriptors such as electronic properties (e.g., HOMO-LUMO gap, partial charges) and steric properties can be calculated and correlated with experimental data to build predictive models.

| Descriptor | Influence on Reactivity |

| HOMO-LUMO Gap | A smaller gap generally indicates higher reactivity. |

| Partial Charges | Distribution of charges can influence electrostatic interactions. |

| Steric Hindrance | Bulky substituents can affect the accessibility of the reaction center. |

Advanced Theoretical Analyses

Beyond standard DFT calculations, more advanced theoretical methods can provide deeper insights into the electronic structure and properties of molecules.

Atoms in Molecules (AIM) Theory: This method can be used to analyze the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can be related to its stability and reactivity.

Conceptual DFT: This framework uses global and local reactivity descriptors (e.g., chemical potential, hardness, Fukui functions) to predict the reactive sites of a molecule towards electrophilic or nucleophilic attack.

Prediction of Linear and Nonlinear Optical Properties

The study of linear and nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications, such as in telecommunications and data storage. Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting these properties for organic molecules. For this compound, DFT calculations can elucidate key parameters that govern its optical behavior.

Theoretical calculations of NLO properties typically involve the determination of the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the response of the molecule to an applied electric field. The first-order hyperpolarizability is of particular interest as it is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation.

DFT functionals such as B3LYP and HSEH1PBE, combined with appropriate basis sets like 6-311+G(d,p), are commonly used for these calculations journaleras.com. The calculated values for dipole moment, polarizability, and hyperpolarizability are typically reported in atomic units (a.u.) and then converted to electrostatic units (esu) for easier interpretation and comparison with experimental data. For instance, the conversion factors are 1 a.u. = 0.1482 x 10⁻²⁴ esu for polarizability and 1 a.u. = 8.639 x 10⁻³³ esu for hyperpolarizability journaleras.com.

Table 1: Calculated Linear and Nonlinear Optical Properties of this compound

| Parameter | B3LYP/6-311+G(d,p) | HSEH1PBE/6-311+G(d,p) |

|---|---|---|

| Dipole Moment (μ) in Debye | Value | Value |

| Mean Polarizability (α) in esu | Value x 10⁻²⁴ | Value x 10⁻²⁴ |

| First-Order Hyperpolarizability (β) in esu | Value x 10⁻³⁰ | Value x 10⁻³⁰ |

Note: The values in this table are illustrative placeholders as specific computational data for this molecule was not found in the searched literature.

The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential as an NLO material. For comparison, the β value of urea, a standard reference material for NLO studies, is often used. A significantly larger β value for the target molecule would suggest its promise for NLO applications journaleras.com. The presence of electron-withdrawing (fluorine) and π-conjugating (phenylmethyl) groups in this compound is expected to enhance its NLO properties due to intramolecular charge transfer.

Assessment of Aromaticity and Stability of the Tetrazole Heterocycle

The aromaticity of the tetrazole ring is a key determinant of its stability and chemical behavior. Aromaticity is a complex concept that is not directly observable but can be quantified through various theoretical descriptors. Computational methods provide several indices to assess the aromatic character of cyclic molecules.

One of the most common methods is the Nucleus-Independent Chemical Shift (NICS), which is calculated at the center of the ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity, and values near zero are indicative of non-aromatic systems. Other methods include the analysis of π-electron density, iso-chemical shielding surfaces, and localized orbital locator of π-electron density researchgate.net.

The stability of the tetrazole ring in this compound is influenced by the nature of its substituents. A theoretical study on substituted tetrazoles has shown that both the type and position of the substituent significantly affect the aromaticity of the tetrazole ring researchgate.net. Electron-withdrawing groups, such as the fluorine atom at the 5-position, are expected to increase the aromaticity of the tetrazole ring by withdrawing π-electrons researchgate.net. Conversely, electron-donating groups can decrease aromaticity researchgate.net. The phenylmethyl group at the 1-position, while primarily attached through a sigma bond, can also influence the electronic environment of the ring.

Table 2: Calculated Aromaticity Indices for the Tetrazole Ring in this compound

| Aromaticity Index | Calculated Value |

|---|---|

| NICS(0) in ppm | Value |

| NICS(1) in ppm | Value |

| NICS(1)zz in ppm | Value |

Note: The values in this table are illustrative placeholders as specific computational data for this molecule was not found in the searched literature.

Advanced Research Applications and Future Directions in Chemical Science

Role in Heterocyclic Chemistry and Novel Synthetic Methodologies

The tetrazole ring system is a cornerstone of modern heterocyclic chemistry, valued for its high nitrogen content, metabolic stability, and versatile reactivity. The introduction of a fluorine atom and a phenylmethyl group, as seen in 5-Fluoro-1-(phenylmethyl)-1h-tetrazole, offers intriguing possibilities for modulating the electronic properties and steric profile of the tetrazole core, thereby influencing its reactivity and potential applications.

Exploration of Tetrazoles as Versatile Synthons in Organic Transformations

Tetrazoles are widely recognized as valuable synthetic intermediates, or synthons, for the construction of a diverse array of nitrogen-containing heterocycles. researchgate.net The high nitrogen content and inherent ring strain of the tetrazole nucleus make it a precursor for various ring-opening and rearrangement reactions, often initiated by heat or light. These transformations can lead to the formation of nitrilimines, carbenes, and other reactive intermediates, which can then be trapped by suitable reagents to afford more complex heterocyclic systems.

While specific studies on the synthetic transformations of this compound are not extensively documented, the general reactivity of 1,5-disubstituted tetrazoles provides a framework for its potential applications. For instance, the photolysis or thermolysis of tetrazoles can lead to the extrusion of molecular nitrogen, a thermodynamically favorable process that generates highly reactive intermediates. The presence of a fluorine atom at the 5-position is expected to significantly influence the stability of the tetrazole ring and the reactivity of any resulting intermediates. Fluorine's strong electron-withdrawing nature can impact the electron density of the ring and the course of cycloaddition or rearrangement reactions. acs.org

The phenylmethyl (benzyl) group at the 1-position also plays a crucial role. It can influence the solubility and crystalline nature of the compound and can be a site for further functionalization. The benzyl (B1604629) group can be cleaved under certain conditions, allowing for the modification of the tetrazole at the N1-position. nih.gov

Development of New Catalytic Systems Utilizing Tetrazole-Based Ligands

The nitrogen-rich tetrazole ring is an excellent coordinating moiety for a wide range of metal ions. This property has led to the exploration of tetrazole derivatives as ligands in coordination chemistry and catalysis. researchgate.net The four nitrogen atoms of the tetrazole ring can act as Lewis basic sites, allowing for the formation of stable complexes with various transition metals. These metal-tetrazole complexes have shown promise as catalysts in a variety of organic transformations. nih.gov

The specific compound, this compound, possesses several features that make it an interesting candidate for a ligand in catalytic systems. The nitrogen atoms of the tetrazole ring can coordinate to a metal center, while the phenylmethyl group can be modified to tune the steric and electronic properties of the resulting catalyst. The fluorine atom at the 5-position can also influence the electron density of the tetrazole ring, thereby modulating the Lewis basicity of the nitrogen atoms and the catalytic activity of the metal center. researchgate.net

While there is no specific literature detailing the use of this compound as a ligand in catalysis, the broader field of tetrazole-based catalysts provides a strong rationale for its potential in this area. For example, copper-tetrazole complexes have been investigated for their catalytic activity in various coupling reactions. The design and synthesis of new catalytic systems based on fluorinated tetrazole ligands like this compound could lead to catalysts with novel reactivity and selectivity.

Bioisosteric Applications in Molecular Design Research

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. This strategy is employed to enhance potency, improve pharmacokinetic properties, and reduce toxicity. u-tokyo.ac.jp

Fundamental Studies of Tetrazole as a Carboxylic Acid Bioisostere in Chemical Systems

The 5-substituted-1H-tetrazole moiety is one of the most successful and widely used bioisosteres for the carboxylic acid group. drughunter.com This is due to several key similarities in their physicochemical properties. The tetrazole ring has a pKa value (around 4.5-5.0) that is very similar to that of a carboxylic acid, meaning it will exist in its anionic form at physiological pH. mdpi.com The tetrazolate anion, like the carboxylate anion, is planar and can participate in similar electrostatic and hydrogen bonding interactions with biological targets. cambridgemedchemconsulting.comnih.gov

The substitution of a carboxylic acid with a tetrazole ring can offer several advantages in drug design. Tetrazoles are generally more metabolically stable than carboxylic acids and are less prone to phase II conjugation reactions. bohrium.com They can also lead to increased lipophilicity, which can improve cell membrane permeability and oral bioavailability. drughunter.com The spatial arrangement of the hydrogen bond donors and acceptors in a tetrazole is also slightly different from that of a carboxylic acid, which can sometimes lead to improved binding affinity for a target protein. cambridgemedchemconsulting.com

The introduction of a fluorine atom, as in this compound, adds another layer of complexity and potential for fine-tuning molecular properties. Fluorine is a common bioisostere for a hydrogen atom and can significantly impact a molecule's conformation, metabolic stability, and binding affinity. nih.govnih.gov In the context of a tetrazole bioisostere, the fluoro group at the 5-position would further modulate the acidity of the (hypothetical, if the benzyl group were absent) N-H bond and the electronic distribution of the ring, potentially leading to more favorable interactions with a biological target.

The following table compares the general physicochemical properties of a carboxylic acid with those of a tetrazole, highlighting why the tetrazole is an effective bioisostere.

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole (-CN4H) |

| pKa | ~4.0 - 5.0 | ~4.5 - 5.0 |

| Geometry of Anion | Planar | Planar |

| Hydrogen Bonding | Acts as both donor and acceptor | Acts as both donor and acceptor |

| Metabolic Stability | Susceptible to conjugation | Generally more stable |

| Lipophilicity | Generally lower | Generally higher |

Contributions to Advanced Materials Science Research

The unique properties of tetrazole-containing compounds, particularly their high nitrogen content and thermal stability, have led to their investigation in the field of advanced materials science.

Investigations into High-Energy-Density Materials Derived from Tetrazoles

High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. They have applications in propellants, explosives, and pyrotechnics. The key characteristics of a good HEDM are a high heat of formation, high density, and the production of a large volume of gaseous products upon decomposition, with N2 being a particularly desirable product due to its environmental benignity and the large amount of energy released during its formation.

Tetrazole derivatives are excellent candidates for HEDMs due to their exceptionally high nitrogen content. researchgate.net The decomposition of tetrazoles often leads to the formation of stable nitrogen gas, releasing a significant amount of energy. The thermal stability of the tetrazole ring is also a crucial factor, as it determines the material's sensitivity and handling safety. rsc.org

Below is a table showing the calculated energetic properties of some representative tetrazole-based compounds to illustrate the range of performance. Data for this compound is not available and would require computational or experimental determination.

| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) |

| 1H-Tetrazole | 1.52 | +226 | 8.0 |

| 5-Amino-1H-tetrazole | 1.69 | +155 | 8.5 |

| 5-Nitro-1H-tetrazole | 1.84 | +134 | 9.2 |

| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | - | 9.0 |

Note: The data in this table is for illustrative purposes and is sourced from various studies on energetic materials. rsc.org

Application in Coordination Chemistry as Diverse Ligands for Metal Complexes

5-Substituted-1H-tetrazoles are a significant class of N-heterocyclic compounds that have garnered substantial interest in coordination chemistry due to their versatile binding modes. nih.govresearchgate.net These compounds can act as ligands, forming stable complexes with a wide array of transition metal ions. The tetrazole ring contains four nitrogen atoms, providing multiple potential coordination sites. They can coordinate to metal centers as monodentate, bidentate, or bridging ligands, leading to the formation of diverse structural motifs, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.net

The coordination behavior is influenced by the nature of the substituent at the C5-position and the N1-position of the tetrazole ring. In the case of this compound, the presence of the electron-withdrawing fluorine atom at the 5-position and the bulky phenylmethyl group at the N1-position modulates the electronic properties and steric accessibility of the nitrogen donor atoms. This unique substitution pattern can influence the resulting complexes' geometry, stability, and physicochemical properties.

| Tetrazole Ligand Derivative | Metal Ion | Resulting Complex Structure Type | Reference Finding |

|---|---|---|---|

| 3-((1H-tetrazol-5-yl) methyl) pyridine | Cu(II) | 2D layers formed by [Cu–tetrazole–Cu] wave-like chains | Demonstrates the bridging capability of the tetrazole moiety. rsc.org |

| 3-((1H-tetrazol-5-yl) methyl) pyridine | Zn(II) | 3D framework built from helical chains | Highlights the formation of complex 3D architectures. rsc.org |

| 1-(azidomethyl)-5H-tetrazole | Cu(II) | Six-coordinate mononuclear complex | Illustrates monodentate coordination behavior. nih.gov |

| 5-methyl-1H-tetrazole | Cu(II) | Binuclear complex with square pyramid geometry | Shows the potential for forming multi-metal-center complexes. rsc.org |

Future Research Perspectives for this compound

The unique structural features of this compound position it as a compound of considerable interest for future research. The combination of a fluorinated heterocycle with a versatile benzyl substituent opens avenues for exploration in several key areas of modern chemical science.

Identification of Unexplored Reactivity Pathways and Transformations

While the synthesis of substituted tetrazoles is well-established, often through [2+3] cycloaddition reactions between nitriles and azides, the specific reactivity of the this compound ring system is an area ripe for investigation. nih.govmdpi.com Future research could focus on several pathways:

Cycloaddition Reactions: Investigating the participation of the tetrazole ring in further cycloaddition or ring-transformation reactions under thermal or photochemical conditions could lead to novel heterocyclic systems. The reaction of 5-substituted tetrazoles with carboxylic acids to form 1,3,4-oxadiazoles is one such transformation that could be explored. researchgate.net

Substitution Chemistry: The fluorine atom at the C5 position is a key functional group. Studies could explore its potential as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at this position. This would provide a modular route to a library of novel 1,5-disubstituted tetrazoles.

C-H Activation: The phenylmethyl group offers multiple sites for C-H activation and functionalization. Catalytic methods could be developed to selectively introduce substituents onto the phenyl ring or the methylene bridge, thereby fine-tuning the steric and electronic properties of the ligand for specific applications.

Ring-Chain Tautomerism: Exploring conditions that might induce ring-opening of the tetrazole to its valence tautomer, an imino azide (B81097), could unlock new reactive pathways for creating complex nitrogen-containing molecules.

Integration into Advanced Flow Chemistry and Microreactor Technologies

The synthesis of tetrazoles often involves the use of azides, which can be hazardous on a large scale. Continuous flow chemistry and microreactor technologies offer significant advantages in terms of safety, reaction control, and scalability. Future research should focus on adapting the synthesis of this compound and its derivatives to flow processes.

Key research directions include:

Continuous Synthesis: Developing a continuous flow synthesis of the target molecule would allow for safer handling of azide intermediates and precise control over reaction temperature and time, potentially leading to higher yields and purity. researchgate.net

Telescoped Reactions: A flow setup could enable a "telescoped" reaction sequence where the tetrazole is synthesized and then immediately used in a subsequent reaction, such as complexation with a metal salt or further functionalization, without isolating the intermediate.

In-line Analysis: Integrating real-time process analytical technology (PAT) would allow for rapid optimization of reaction conditions and ensure process stability and product quality.

Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The distinct components of this compound make it an excellent building block for the rational design of complex supramolecular and macromolecular architectures.

Metal-Organic Frameworks (MOFs): The tetrazole ring is an effective linker for constructing MOFs. nih.govresearchgate.net By functionalizing the phenyl ring of the benzyl group with additional coordinating groups (e.g., carboxylic acids, pyridyls), the this compound moiety can be used to create rigid or flexible linkers for multidimensional, porous frameworks with potentially novel catalytic, sorption, or sensing properties.

Supramolecular Self-Assembly: The fluorine atom can participate in non-covalent interactions such as hydrogen bonding and halogen bonding. These directional interactions can be exploited to guide the self-assembly of molecules into predictable and well-defined supramolecular structures like cages, capsules, or liquid crystals.

Polymer Chemistry: The molecule can be functionalized with polymerizable groups (e.g., vinyl groups) on the phenyl ring. mdpi.com Subsequent polymerization could lead to advanced polymers where the tetrazole moiety is pendant to the main chain, imparting specific properties such as high nitrogen content, thermal stability, or metal-coordinating ability.

| Molecular Moiety | Potential Role in Architecture Design | Example Application |

|---|---|---|

| Tetrazole Ring | Coordinating unit and structural linker | Formation of Metal-Organic Frameworks (MOFs) |

| C5-Fluoro Group | Director of self-assembly via non-covalent interactions | Engineering crystal structures through halogen or hydrogen bonding |

| N1-Phenylmethyl Group | Steric controller and platform for further functionalization | Synthesis of multifunctional linkers for complex coordination polymers |

Q & A

Q. How to design a multi-step synthesis with hazardous intermediates?

- Safety Protocols :

Intermittent Quenching : Use ice baths for exothermic steps (e.g., azide reactions).

Continuous Flow : Minimize intermediate storage by integrating reaction steps .

Computational Modeling : Predict thermal risks using software like EXPLO5 for decomposition energetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.